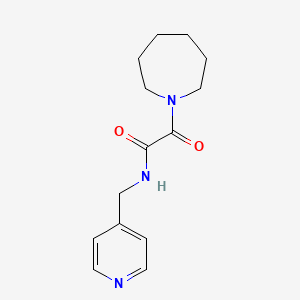![molecular formula C21H28N4O3 B5009600 N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5009600.png)
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea, also known as DMPU, is a chemical compound that has been widely used in scientific research. It belongs to the class of urea derivatives and is commonly used as a solvent and a reagent in organic synthesis.
Mecanismo De Acción
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea acts as a polar aprotic solvent in organic synthesis. It has a high dielectric constant and a low nucleophilicity, which makes it a good solvent for polar and ionic compounds. This compound also acts as a catalyst in some reactions, promoting the formation of certain products.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature and has no biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has several advantages for lab experiments. It is a safe and non-toxic solvent that can be used as a substitute for DMF. It is also a readily available reagent that can be easily synthesized. However, this compound has some limitations. It is not compatible with some reagents and can cause side reactions in some reactions. It also has a high boiling point, which can make it difficult to remove from reaction mixtures.
Direcciones Futuras
There are several future directions for the use of N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea in scientific research. One direction is the use of this compound in the synthesis of new compounds for drug discovery. This compound can be used as a solvent and a reagent in the synthesis of new compounds with potential therapeutic properties. Another direction is the use of this compound in the synthesis of new materials for various applications, including electronics, energy storage, and catalysis. This compound can be used as a solvent and a reagent in the synthesis of new materials with unique properties and applications.
Métodos De Síntesis
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea can be synthesized by reacting 3,5-dimethoxyphenylisocyanate with N-(2-aminoethyl)piperazine in the presence of triethylamine. The resulting product is then treated with phenyl isocyanate to yield this compound. The synthesis method is relatively simple and efficient, making this compound a readily available reagent for scientific research.
Aplicaciones Científicas De Investigación
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been widely used in scientific research as a solvent and a reagent in organic synthesis. It is commonly used as a substitute for DMF (dimethylformamide), which is a toxic and carcinogenic solvent. This compound has been found to be a safer alternative to DMF and has been used in the synthesis of various compounds, including peptides, oligonucleotides, and heterocycles.
Propiedades
IUPAC Name |
1-[2-[4-(3,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-14-18(15-20(16-19)28-2)25-12-10-24(11-13-25)9-8-22-21(26)23-17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDZQITOSBRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(carboxymethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5009518.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5009521.png)
![N-(1-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5009523.png)

![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B5009540.png)
![N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5009543.png)
![3-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5009545.png)
![2-benzyl-6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5009561.png)

![N-(3-chlorophenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5009576.png)



![1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5009588.png)